Sulfato de quinina

Descripción general

Descripción

El sulfato de quinina es un alcaloide natural que se deriva de la corteza de varias especies de árboles de la quina, incluyendo Cinchona succirubra, Cinchona officinalis, Cinchona calisaya y Cinchona ledgeriana . Ha tenido un significado histórico en el tratamiento de la malaria y es conocido por su sabor amargo, que también se utiliza en el agua tónica .

Mecanismo De Acción

El sulfato de quinina ejerce sus efectos interfiriendo con la capacidad del parásito para digerir la hemoglobina. Inhibe la formación de beta-hematina (hemozoína), un producto tóxico de la digestión de la hemoglobina por el parásito. Esto conduce a la acumulación de hemo tóxico dentro del parásito, lo que finalmente lo mata . El this compound también afecta la síntesis de ácidos nucleicos y proteínas del parásito .

Compuestos Similares:

Quinidina: Otro alcaloide de la quina con propiedades antimaláricas similares, pero con farmacocinética diferente.

Cloroquina: Un fármaco antimalárico sintético con un mecanismo de acción diferente.

Artemisinina: Un fármaco antimalárico moderno derivado de la planta de ajenjo dulce.

Singularidad del this compound: El this compound es único debido a su origen natural y su significado histórico en el tratamiento de la malaria. A diferencia de los fármacos sintéticos, tiene una larga historia de uso y ha sido una piedra angular en la lucha contra la malaria durante siglos .

Aplicaciones Científicas De Investigación

El sulfato de quinina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como catalizador quiral en la síntesis asimétrica.

Industria: Se utiliza en la producción de agua tónica y otras bebidas.

Análisis Bioquímico

Biochemical Properties

Quinine sulfate interacts with various biomolecules in its role as an antimalarial agent. It acts as a blood schizonticide, suppressing the asexual cycle of development of malaria parasites in the erythrocytes . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 .

Cellular Effects

Quinine sulfate has significant effects on various types of cells and cellular processes. It depresses oxygen uptake and carbohydrate metabolism . It also disrupts the parasite’s replication and transcription . In some cases, it can cause serious side effects such as thrombocytopenia and hemolytic uremic syndrome .

Molecular Mechanism

Quinine sulfate exerts its effects at the molecular level through several mechanisms. It intercalates into DNA, disrupting the parasite’s replication and transcription . It also has cardiovascular effects similar to quinidine .

Temporal Effects in Laboratory Settings

The effects of quinine sulfate change over time in laboratory settings. It is generally well tolerated at the doses used for treatment of leg cramps . Adverse events may include tinnitus, impaired hearing, headache, nausea, disturbed vision, and confusion .

Dosage Effects in Animal Models

In animal models, the effects of quinine sulfate vary with different dosages. For example, in dogs, the recommended dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

Quinine sulfate is involved in various metabolic pathways. It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . This metabolism forms the major metabolite, 3-hydroxyquinine .

Transport and Distribution

Quinine sulfate is readily absorbed mainly from the upper small intestine . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .

Subcellular Localization

Quinine sulfate localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum . This localization is not affected by the copy number of the pfmdr1 gene, which encodes a food vacuolar membrane transporter .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de quinina se obtiene típicamente de la corteza de los árboles de la quina. El proceso de extracción implica varios pasos:

Recolección y Secado de la Corteza: Se recolecta y seca la corteza.

Extracción: La corteza seca se somete a extracción utilizando solventes como etanol o cloroformo.

Purificación: El extracto crudo se purifica mediante cristalización u otras técnicas de purificación para aislar la quinina.

Formación de la Sal de Sulfato: La quinina purificada se hace reaccionar con ácido sulfúrico para formar this compound.

Métodos de Producción Industrial: La producción industrial del this compound sigue pasos similares, pero a mayor escala. El proceso implica:

Extracción a Gran Escala: Utilizando solventes y equipos industriales para extraer quinina de la corteza.

Purificación: Empleando técnicas de purificación avanzadas como la cromatografía.

Conversión a Sulfato: Reaccionar la quinina purificada con ácido sulfúrico para producir this compound.

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de quinina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La quinina se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la quinina en dihidroquinina.

Sustitución: La quinina puede sufrir reacciones de sustitución, particularmente en el anillo de quinolina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como halógenos y ácidos para las reacciones de sustitución.

Productos Principales:

Productos de Oxidación: Derivados de quinona.

Productos de Reducción: Dihidroquinina.

Productos de Sustitución: Varios derivados de quinina sustituidos.

Comparación Con Compuestos Similares

Quinidine: Another cinchona alkaloid with similar antimalarial properties but different pharmacokinetics.

Chloroquine: A synthetic antimalarial drug with a different mechanism of action.

Artemisinin: A modern antimalarial drug derived from the sweet wormwood plant.

Uniqueness of Quinine Sulfate: Quinine sulfate is unique due to its natural origin and historical significance in the treatment of malaria. Unlike synthetic drugs, it has a long history of use and has been a cornerstone in the fight against malaria for centuries .

Propiedades

Número CAS |

6119-70-6 |

|---|---|

Fórmula molecular |

C40H52N4O9S |

Peso molecular |

764.9 g/mol |

Nombre IUPAC |

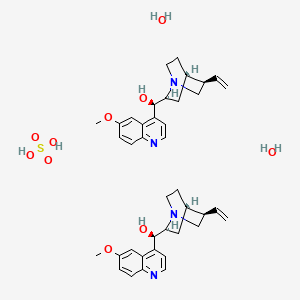

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |

Clave InChI |

FXWJCCDFXIIZQW-AMXCKVRDSA-N |

Impurezas |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |

Apariencia |

Solid powder |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |

Key on ui other cas no. |

207671-44-1 |

Descripción física |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

6183-68-2 6485-42-3 |

Vida útil |

>2 years if stored properly |

Solubilidad |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.